molecular formula C11H10N2 B8716704 4-Benzylpyridazine CAS No. 53074-22-9

4-Benzylpyridazine

Cat. No. B8716704
Key on ui cas rn: 53074-22-9
M. Wt: 170.21 g/mol
InChI Key: DQWIPVDHLUQZBV-UHFFFAOYSA-N
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Patent
US08895556B2

Procedure details

To a 70° C. solution of pyridazine (9; 10 g, 0.125 mole) in aqueous H2SO4 (2N, 125 mL) was added AgNO3 (6.37 g, 0.0375 mole). Phenylacetic acid (10; 85.06 g 0.625 mole) was added to the mixture. The reaction mixture was stirred vigorously at 70° C. for 20 minutes and was degassed with a flow of nitrogen for 2 minutes, followed by a slow portionwise addition of ammonium persulfate (85.62, 0.375 mole) with rapid gas evolution. The reaction mixture was then heated at 90° C. for 30 minutes. The reaction mixture was then cooled at room temperature and the solution was extracted with CH2Cl2. A 50% NaOH solution was added to the aqueous phase, which was re-extracted with CH2Cl2 twice. The combined extracts were dried over MgSO4. The solvent was evaporated to dryness and the residue was purified by silica gel chromatography using CH2Cl2/5% methanol as the eluent. The yield of 4-benzylpyridazine (11) obtained was 8.2 g or 39%. MS (ESI+): [M+H]+=171.47; 1H NMR (300 MHz, CDCl3), δ ppm: 4.0 (s, 2H), 7.18-7.4 (m, 6H), 9.02-9.18 (m, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
6.37 g
Type
catalyst
Reaction Step One
Quantity
85.06 g
Type
reactant
Reaction Step Two
Name
ammonium persulfate
Quantity
0.375 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][N:2]=1.[C:7]1([CH2:13]C(O)=O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>OS(O)(=O)=O.[N+]([O-])([O-])=O.[Ag+]>[CH2:13]([C:5]1[CH:4]=[CH:3][N:2]=[N:1][CH:6]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=NC=CC=C1
Name
Quantity
125 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
6.37 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
85.06 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Step Three
Name
ammonium persulfate
Quantity
0.375 mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at 70° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a flow of nitrogen for 2 minutes
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 90° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled at room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with CH2Cl2
ADDITION
Type
ADDITION
Details
A 50% NaOH solution was added to the aqueous phase, which
EXTRACTION
Type
EXTRACTION
Details
was re-extracted with CH2Cl2 twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CN=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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